Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate
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Overview
Description
Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate is a chemical compound with the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol. This compound is known for its unique structure, which includes a sulfamoylanilino group attached to a methylene-propanedioate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-sulfamoylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfamoylanilino group is particularly reactive, allowing it to participate in a wide range of chemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(3-chloroanilino)methylene]malonate: This compound has a similar structure but with a chloro group instead of a sulfamoyl group.
Diethyl ethoxymethylenemalonate: Another similar compound with an ethoxy group instead of a sulfamoylanilino group.
Uniqueness
Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate is unique due to its sulfamoylanilino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or in biological studies.
Properties
CAS No. |
93100-73-3 |
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Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37g/mol |
IUPAC Name |
diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O6S/c1-3-21-13(17)12(14(18)22-4-2)9-16-10-5-7-11(8-6-10)23(15,19)20/h5-9,16H,3-4H2,1-2H3,(H2,15,19,20) |
InChI Key |
LPDIOFUETVAFIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)S(=O)(=O)N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)S(=O)(=O)N)C(=O)OCC |
solubility |
37.8 [ug/mL] |
Origin of Product |
United States |
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